Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFZYRMSMSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ester functionality undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization:
Conditions :
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Acidic hydrolysis: HCl in methanol/water (reflux, 6–8 hours)
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Basic hydrolysis: NaOH in ethanol/water (60°C, 4–6 hours)
Outcome :
| Starting Material | Product | Yield | Key Spectral Data (NMR/IR) |
|---|---|---|---|
| Ethyl ester | Carboxylic acid derivative | 85–92% | IR: 1705 cm⁻¹ (C=O stretch); NMR: δ 12.1 ppm (COOH) |
This reaction is reversible, with esterification achievable using ethanol and catalytic sulfuric acid .
Nucleophilic Aromatic Substitution
The 2-chloro-6-fluorophenyl group participates in nucleophilic substitution due to electron-withdrawing effects of halogens:
Example Reaction :
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Substrate : 4-(2-chloro-6-fluorophenyl)tetrahydropyrimidine
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Reagent : Sodium methoxide (NaOMe) in DMF
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Conditions : 110°C, 12 hours
Outcome :
| Position | Leaving Group | Nucleophile | Product | Yield |
|---|---|---|---|---|
| Para to fluorine | Cl⁻ | OMe⁻ | Methoxy-substituted derivative | 78% |
Kinetic studies show faster substitution at the chlorine position compared to fluorine due to lower bond dissociation energy .
Ring Functionalization at the 2-Oxo Position
The 2-oxo group undergoes thionation and alkylation reactions:
Thionation with Lawesson’s Reagent
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Reagent : Lawesson’s reagent (2.2 equiv)
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Conditions : Toluene, 80°C, 8 hours
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Product : 2-thioxo analog
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Yield : 89%
Alkylation at N1 Position
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Reagent : p-Tolyl bromide
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Base : K₂CO₃
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Conditions : DMF, 90°C, 24 hours
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Product : N1-p-tolyl derivative
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Yield : 66%
Cycloaddition and Ring Expansion
The tetrahydropyrimidine ring participates in [4+2] cycloadditions with dienophiles:
Example :
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Dienophile : Maleic anhydride
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Conditions : Xylene, reflux, 48 hours
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Product : Bridged bicyclic adduct
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Yield : 58%
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Mechanism : Electron-deficient dienophile targets the electron-rich tetrahydropyrimidine ring .
Oxidation of the Tetrahydropyrimidine Ring
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Reagent : KMnO₄ in acidic medium
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Product : Pyrimidinone derivative
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Yield : 72%
Reduction of the 2-Oxo Group
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Reagent : NaBH₄/CeCl₃ (Luche conditions)
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Product : 2-Hydroxy intermediate
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Yield : 65%
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Application : Intermediate for synthesizing chiral analogs.
Cross-Coupling Reactions
The chloro and fluoro substituents enable palladium-catalyzed couplings:
| Reaction Type | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Biaryl derivatives | 82% |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Aminated analogs | 75% |
Optimized conditions require anhydrous DMF and temperatures of 100–120°C .
Photochemical Reactions
UV irradiation induces C–F bond activation:
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Conditions : UV light (254 nm), THF, 6 hours
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Product : Defluorinated dimer
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Mechanism : Radical-mediated C–F cleavage confirmed by EPR spectroscopy .
This compound’s reactivity is influenced by steric effects from the methyl group at position 6 and electronic effects from halogenated aryl substituents. Experimental data highlight its versatility in synthesizing bioactive derivatives or functional materials.
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural variations among DHPM derivatives primarily involve substituents on the phenyl ring, modifications at the 2-oxo/thioxo position, and additional functional groups. Key comparisons include:
Table 1: Substituent Variations and Functional Group Modifications
Key Observations :
- Thioxo vs. Oxo : The thioxo group in may enhance hydrogen-bonding interactions with biological targets compared to oxo derivatives.
- Aryl Substituents : Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and dipole interactions, while electron-donating groups (e.g., OCH₃, OH) improve solubility .
Key Observations :
- Catalysts : Transition metals (e.g., CuCl₂) and acid catalysts (e.g., HCl) improve reaction efficiency .
- Solvent-Free Methods: Mechanochemical grinding reduces reaction time and environmental impact .
- Green Chemistry: Ethanol as a solvent and recyclable catalysts (e.g., eggshell-supported metals) align with sustainable practices .
Physicochemical Properties
Table 3: Physical and Spectral Data
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be improved?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of:
- A substituted aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde),
- Ethyl acetoacetate,
- A thiourea or urea derivative.
Q. Optimization strategies :
- Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields (85–95% vs. 60–70% under conventional heating) .
- Use of potassium tert-butoxide in ethanol enhances base-catalyzed cyclization efficiency .
Q. Which analytical techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, hydrogen-bonding networks, and conformation. For example, the dihydropyrimidinone ring adopts a boat conformation (Cremer & Pople parameters: θ = 112.5°, φ = 270° in related derivatives) .
- SHELX software suite : Used for structure solution (SHELXS) and refinement (SHELXL), achieving low R factors (e.g., R = 0.034 in bromophenyl analogs) .
- Hydrogen-bonding analysis : Identifies intermolecular interactions (e.g., N–H⋯O motifs forming R₂²(8) rings) critical for crystal packing .
Advanced Research Questions
Q. How do substituents on the aryl ring influence conformational polymorphism and crystallographic packing?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) increase ring puckering. Para-fluoro substituents induce conformational polymorphism due to ester-group orientation (e.g., syn vs. anti), validated via SCXRD and differential scanning calorimetry .
- Packing interactions : Strong N–H⋯O hydrogen bonds form dimeric chains, while weak C–H⋯π interactions stabilize 3D frameworks. For example, triclinic P1 symmetry is common in fluorinated derivatives .
Q. How can contradictory reports on biological activity (e.g., antitubercular vs. inactivity) be systematically addressed?
- Structure-activity relationship (SAR) studies : Modify substituents at the 4-aryl position (e.g., 4-fluorophenyl derivatives show MIC = 6.25 µg/mL against M. tuberculosis ).
- Standardized assays : Use consistent in vitro models (e.g., M. tuberculosis H37Rv strain) and validate via dose-response curves.
- Computational docking : Probe interactions with target enzymes (e.g., enoyl-ACP reductase) to rationalize activity differences .
Q. What methodologies resolve discrepancies in crystallographic data refinement?
Q. How can reaction scalability be balanced with environmental sustainability?
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (88% vs. 85% in ethanol) .
- Catalyst recycling : Test copper-based molten salts (e.g., DABCO₂CuCl₄), which achieve 92% yield and can be reused ≥3 times .
Q. What strategies enhance the compound’s stability under storage or experimental conditions?
- Crystalline form control : Polymorph screening (e.g., via slurry conversion) ensures thermodynamically stable forms.
- Degradation studies : Monitor hydrolysis of the ester group under acidic/basic conditions using HPLC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
